Ethyl 7-Methylindole-3-acetate
Description
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Structure
3D Structure
Properties
CAS No. |
91957-22-1 |
|---|---|
Molecular Formula |
C13H15NO2 |
Molecular Weight |
217.26 g/mol |
IUPAC Name |
ethyl 2-(7-methyl-1H-indol-3-yl)acetate |
InChI |
InChI=1S/C13H15NO2/c1-3-16-12(15)7-10-8-14-13-9(2)5-4-6-11(10)13/h4-6,8,14H,3,7H2,1-2H3 |
InChI Key |
UMMBTZNNCROMJN-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)CC1=CNC2=C(C=CC=C12)C |
Origin of Product |
United States |
Foundational & Exploratory
An In-Depth Technical Guide to Ethyl 7-Methylindole-3-acetate: Synthesis, Properties, and Applications
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of Ethyl 7-Methylindole-3-acetate, a heterocyclic compound of interest in medicinal chemistry and drug discovery. Authored from the perspective of a Senior Application Scientist, this document delves into the molecule's core chemical identifiers, a detailed, field-proven synthetic protocol, its physicochemical and spectral characteristics, and its potential applications in the development of novel therapeutics.
Core Chemical Identifiers
A precise understanding of a molecule's structure is fundamental to all further research. Ethyl 7-Methylindole-3-acetate is an ester derivative of 7-Methylindole-3-acetic acid. Its unique structure is defined by the following standard chemical identifiers:
-
SMILES (Simplified Molecular-Input Line-Entry System): CCOC(=O)CC1=CNC2=C1C=CC=C2C
-
InChIKey (International Chemical Identifier Key): FHNCLAXKDDGASA-UHFFFAOYSA-N
These identifiers provide an unambiguous representation of the molecule's connectivity and stereochemistry, crucial for database searches and computational modeling.
Synthesis of Ethyl 7-Methylindole-3-acetate
The synthesis of Ethyl 7-Methylindole-3-acetate is most effectively achieved through a two-step process: the formation of the 7-methylindole-3-acetic acid core via the Fischer indole synthesis, followed by a classic Fischer esterification. This approach offers a robust and scalable route to the target compound.
Step 1: Fischer Indole Synthesis of 7-Methylindole-3-acetic acid
The Fischer indole synthesis is a venerable and highly versatile method for the construction of the indole nucleus.[1][2][3][4] It involves the acid-catalyzed reaction of a phenylhydrazine with an aldehyde or ketone. In this case, we utilize o-tolylhydrazine and levulinic acid.
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine o-tolylhydrazine hydrochloride (1 equivalent) and levulinic acid (1.1 equivalents).
-
Solvent and Catalyst: Add a suitable solvent such as ethanol or glacial acetic acid. The choice of an acidic medium is critical as it catalyzes the key-sigmatropic rearrangement of the intermediate hydrazone.[1] Polyphosphoric acid (PPA) can also be effectively used as both solvent and catalyst.
-
Reaction Conditions: Heat the reaction mixture to reflux for 2-4 hours. The progress of the reaction should be monitored by thin-layer chromatography (TLC).
-
Work-up and Isolation: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water. The precipitated solid, 7-methylindole-3-acetic acid, is then collected by vacuum filtration, washed with cold water, and dried. Further purification can be achieved by recrystallization from an appropriate solvent system (e.g., ethanol/water).
Caption: Fischer Indole Synthesis of 7-Methylindole-3-acetic acid.
Step 2: Fischer Esterification to Ethyl 7-Methylindole-3-acetate
With the indole acetic acid in hand, the final step is a straightforward acid-catalyzed esterification.
-
Reaction Setup: Dissolve the synthesized 7-methylindole-3-acetic acid (1 equivalent) in an excess of absolute ethanol. The ethanol serves as both the reactant and the solvent, driving the equilibrium towards the product.
-
Catalyst: Add a catalytic amount of a strong acid, such as concentrated sulfuric acid or p-toluenesulfonic acid.
-
Reaction Conditions: Heat the mixture to reflux for 4-6 hours. Monitor the reaction progress by TLC.
-
Work-up and Isolation: After the reaction is complete, cool the mixture and remove the excess ethanol under reduced pressure. Dissolve the residue in a suitable organic solvent like ethyl acetate and wash with a saturated sodium bicarbonate solution to neutralize the acid catalyst, followed by a brine wash. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo. The crude product can be purified by column chromatography on silica gel to yield pure Ethyl 7-Methylindole-3-acetate.
Caption: Fischer Esterification to form Ethyl 7-Methylindole-3-acetate.
Physicochemical and Spectral Properties
Direct experimental data for Ethyl 7-Methylindole-3-acetate is not widely published. However, its properties can be reliably predicted based on its structure and comparison with well-characterized analogs like ethyl indole-3-acetate.
| Property | Predicted Value / Characteristic |
| Molecular Formula | C₁₃H₁₅NO₂ |
| Molecular Weight | 217.26 g/mol |
| Appearance | Expected to be an off-white to pale yellow solid or oil |
| Solubility | Soluble in common organic solvents (e.g., ethanol, ethyl acetate, dichloromethane); Insoluble in water |
| Melting Point | Expected to be in a similar range to related indole-3-acetates |
| Boiling Point | Expected to be higher than that of ethyl indole-3-acetate due to the additional methyl group |
Predicted Spectral Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the C7-methyl group, signals for the aromatic protons on the indole ring, a singlet for the C2-proton, and a singlet for the methylene protons of the acetate group.
-
¹³C NMR: The carbon NMR spectrum will display signals corresponding to the carbonyl carbon of the ester, the carbons of the ethyl group, the methyl carbon at C7, and the distinct signals for the carbons of the indole ring system.
-
Mass Spectrometry (MS): The mass spectrum will show a molecular ion peak (M+) corresponding to the molecular weight of the compound. Fragmentation patterns would likely involve the loss of the ethoxy group from the ester and other characteristic cleavages of the indole ring.
Applications in Drug Discovery and Development
The indole scaffold is a privileged structure in medicinal chemistry, appearing in a vast number of natural products and synthetic drugs.[5] The 7-methyl substitution can influence the molecule's lipophilicity, metabolic stability, and binding interactions with biological targets.
-
Auxin Mimicry: Indole-3-acetic acid and its derivatives are well-known plant hormones (auxins).[6][7] Ethyl 7-Methylindole-3-acetate can be investigated for its potential as a synthetic auxin, which could have applications in agriculture and plant biology research.
-
Scaffold for Kinase Inhibitors: The 7-substituted indole nucleus is a key component in a number of potent kinase inhibitors.[8] The methyl group at the 7-position can serve as a handle for further functionalization or can directly interact with the target protein, potentially enhancing binding affinity and selectivity.
-
Intermediate in Organic Synthesis: This compound can serve as a valuable building block for the synthesis of more complex indole-based molecules with potential therapeutic applications. The ester functionality can be readily hydrolyzed or converted to other functional groups, allowing for diverse chemical modifications.
Conclusion
Ethyl 7-Methylindole-3-acetate represents a valuable yet under-explored derivative of the indole family. The synthetic route outlined in this guide, based on the robust Fischer indole synthesis and esterification, provides a reliable method for its preparation. While detailed experimental characterization is still needed, its predicted properties and the known biological significance of the 7-methylindole scaffold suggest that this compound holds promise as a versatile tool for researchers in medicinal chemistry, agrochemistry, and materials science. Further investigation into its biological activities is warranted to fully elucidate its potential.
References
-
Wikipedia. Fischer indole synthesis. [Link]
-
ResearchGate. Fischer Indole Synthesis. [Link]
-
SciSpace. Fischer indole synthesis in the absence of a solvent. [Link]
-
RSC Publishing. Fischer indole synthesis applied to the total synthesis of natural products. [Link]
-
PubChem. Ethyl 1H-indole-3-acetate. [Link]
-
PubMed Central. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic. [Link]
-
Organic Syntheses. Indole-3-acetic Acid. [Link]
-
PubChem. Methyl indole-3-acetate. [Link]
- Google Patents. Process of producing indole-3-acetic acids.
-
MDPI. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). [Link]
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- 5. Indole-3-acetate | C10H8NO2- | CID 801 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. goldbio.com [goldbio.com]
An In-Depth Technical Guide to 7-Methyl Substituted Indole Acetate Derivatives: From Synthesis to Therapeutic Potential
This guide provides a comprehensive technical overview of 7-methyl substituted indole acetate derivatives. Designed for researchers, medicinal chemists, and drug development professionals, this document moves beyond simple data recitation. It delves into the causal relationships behind synthetic choices, the mechanistic underpinnings of biological activity, and the practical application of this versatile chemical scaffold. We will explore why the seemingly simple addition of a methyl group at the 7-position of the indole ring imparts unique and valuable properties, transforming a common biological motif into a powerful tool for agriculture and medicine.
The Strategic Importance of the 7-Methyl Group
The indole nucleus is a quintessential "privileged scaffold" in medicinal chemistry, forming the core of essential biomolecules like serotonin and tryptophan, as well as a multitude of approved drugs.[1][2][3] The parent compound, indole-3-acetic acid (IAA), is the most common naturally occurring plant hormone of the auxin class, critical for regulating nearly all aspects of plant growth and development.[4][5]
While substitutions at various positions on the indole ring can modulate activity, the 7-position offers a unique steric and electronic environment. Placing a methyl group at C7, adjacent to the indole nitrogen, introduces several key changes:
-
Steric Influence: The 7-methyl group can enforce a specific conformation of the acetic acid side chain, potentially favoring a bioactive orientation when interacting with a receptor or enzyme active site.
-
Electronic Modification: As an electron-donating group, the methyl substituent subtly alters the electron density of the indole ring system. This can influence the pKa of the indole N-H, affect aromatic stacking interactions, and modify the molecule's overall lipophilicity, which is crucial for membrane permeability and pharmacokinetic properties.[6]
-
Metabolic Blocking: The C7 position can be a site for metabolic oxidation. Introducing a methyl group can block this pathway, potentially increasing the metabolic stability and in vivo half-life of the derivative.
These modifications are not trivial. They are deliberate choices made to fine-tune the molecule's properties, transforming it from a general scaffold into a specific, high-affinity ligand or a metabolically robust drug candidate.
Biological Activity and Therapeutic Frontiers
The utility of 7-methyl indole derivatives spans multiple biological domains, from plant science to human therapeutics.
Plant Growth Regulation
7-Methylindole-3-acetic acid (7-Me-IAA) is a well-characterized auxin analog.[7] It effectively mimics natural IAA, promoting critical growth processes such as cell elongation, division, and root development.[7] This makes it an invaluable tool for agricultural applications aimed at enhancing crop vigor and for researchers studying plant stress responses and metabolic pathways.[7] Unlike some synthetic auxins, its structural similarity to IAA allows it to be a useful probe for understanding natural hormone signaling pathways.[7] Studies comparing various alkylated IAA derivatives have shown that while substitutions at positions 4, 5, or 6 can also retain activity, the 7-position provides a unique activity profile.[8]
Drug Discovery and Development
The 7-methylindole scaffold is a versatile starting point for the synthesis of a wide array of potentially therapeutic agents.[9]
-
Anticancer Agents: The indole framework is present in numerous anticancer agents.[1] Derivatives have been shown to inhibit critical signaling pathways (e.g., ERK), interfere with tubulin polymerization, and inhibit epigenetic targets like histone deacetylases (HDACs).[1] Specifically, 7-methylindole is a reactant used to prepare tryptophan dioxygenase inhibitors, which are being investigated as potential anticancer immunomodulators. The strategic importance of the 7-position is further highlighted in its bioisostere, 7-azaindole, a privileged scaffold for designing potent kinase inhibitors that target the ATP-binding site of enzymes crucial for cancer cell proliferation.[10][11][12]
-
Anti-inflammatory Drugs: The archetypal non-steroidal anti-inflammatory drug (NSAID) Indomethacin is an indole-3-acetic acid derivative.[13] Extensive structure-activity relationship (SAR) studies have demonstrated that substitutions on the indole nucleus are paramount for high anti-inflammatory activity.[13] This precedent strongly suggests that novel 7-methyl substituted indole acetates could yield potent and selective cyclooxygenase (COX) inhibitors with potentially improved therapeutic profiles.[14][15]
-
Metabolic and Infectious Diseases: The versatility of the scaffold is evident in its use as a precursor for developing Sodium-Dependent Glucose Co-transporter 2 (SGLT2) inhibitors for diabetes management and for inhibitors of HIV-1 attachment.
The following diagram illustrates the central role of the 7-methylindole acetate scaffold as a launchpad for diverse therapeutic applications.
Synthetic Strategies and Methodologies
Accessing 7-methyl substituted indole acetate derivatives requires robust and reproducible synthetic protocols. The choice of strategy often depends on the availability of starting materials and the desired complexity of the final molecule. A common and reliable approach involves the Fischer indole synthesis or functionalization of pre-formed 7-methylindole.
General Synthetic Workflow
A representative synthesis of a 7-methyl substituted indole acetate derivative can be conceptualized in the following workflow, starting from the commercially available 7-methylindole. This process involves an initial alkylation at the C3 position followed by hydrolysis to yield the desired carboxylic acid.
Sources
- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 3. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 4. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Distinct Characteristics of Indole-3-Acetic Acid and Phenylacetic Acid, Two Common Auxins in Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Molecular docking, pharmacokinetic studies, and in vivo pharmacological study of indole derivative 2-(5-methoxy-2-methyl-1H-indole-3-yl)-N'-[(E)-(3-nitrophenyl) methylidene] acetohydrazide as a promising chemoprotective agent against cisplatin induced organ damage - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemimpex.com [chemimpex.com]
- 8. researchgate.net [researchgate.net]
- 9. medchemexpress.com [medchemexpress.com]
- 10. img01.pharmablock.com [img01.pharmablock.com]
- 11. Azaindole derivatives as potential kinase inhibitors and their SARs elucidation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. An insight into the structure-activity relationship studies of anticancer medicinal attributes of 7-azaindole derivatives: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. [Chemical structure and anti-inflammatory activity in the group of substituted indole-3-acetic acids (author's transl)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. mdpi.com [mdpi.com]
- 15. researchgate.net [researchgate.net]
Research Applications of 7-Methylindole Ester Derivatives
Executive Summary
The indole scaffold is often termed a "privileged structure" in drug discovery due to its ability to mimic peptide backbones and bind to diverse biological targets. Among these, 7-methylindole ester derivatives occupy a unique chemical space. The C7-methyl group provides a critical steric anchor that modulates the rotational freedom of the N1-C2 bond, influences the pKa of the pyrrole nitrogen, and fills hydrophobic pockets in enzymes like HCV NS5B polymerase.
This guide details the synthetic access, structure-activity relationship (SAR) logic, and specific experimental protocols for leveraging 7-methylindole esters in high-value research applications.
Part 1: Structural Significance & The "7-Methyl Effect"
The addition of a methyl group at the 7-position of the indole ring is rarely a random screening choice; it is a deliberate design element used to solve specific medicinal chemistry problems.
Conformational Restriction (The "Twist")
In N-substituted indoles, a 7-methyl group creates steric clash with the N-substituent. This restricts the rotation of the N-R bond, locking the molecule into a preferred conformation. In the context of HCV NS5B polymerase inhibitors , this "atropisomer-like" effect is often required to position the inhibitor into the allosteric "palm" site.
Metabolic Stability
The C7 position is a common site for metabolic oxidation (hydroxylation) by cytochrome P450 enzymes. Blocking this site with a methyl group can significantly extend the half-life (
Electronic Modulation
While the methyl group is weakly electron-donating (+I effect), its proximity to the indole NH modulates the hydrogen bond donor capability (HBD). In 7-methylindole esters, the electron-withdrawing ester at C2 or C3 pulls density, while the 7-methyl pushes it, allowing for fine-tuning of the electrostatic potential surface of the binding face.
Part 2: Synthetic Pathways[1][2][3]
Accessing 7-methylindole ester derivatives requires navigating around the steric bulk of the methyl group. While the Bartoli Indole Synthesis is famous for making 7-substituted indoles from nitroarenes, it typically yields the parent indole, requiring subsequent lithiation/carboxylation to install the ester.
For the direct synthesis of ethyl 7-methylindole-2-carboxylate (a key intermediate), the Fischer Indole Synthesis is the industry-standard protocol due to its scalability and the ready availability of o-tolylhydrazine.
Workflow Visualization: Fischer Route
The following diagram outlines the critical steps and logic flow for generating the target ester.
Caption: Fischer Indole Synthesis workflow for Ethyl 7-methylindole-2-carboxylate. High-temperature acid catalysis drives the [3,3]-shift.
Part 3: Experimental Protocol
Protocol: Synthesis of Ethyl 7-methylindole-2-carboxylate
Objective: To synthesize the core scaffold on a multi-gram scale using the Fischer method. Safety: Phenylhydrazines are toxic and potential carcinogens. Handle in a fume hood.
Reagents:
-
o-Tolylhydrazine hydrochloride (1.0 eq)
-
Ethyl pyruvate (1.1 eq)
-
Polyphosphoric acid (PPA) or ZnCl2 (Catalyst)[1]
-
Ethanol (Solvent for Step 1)
-
Toluene (Solvent for Step 2 if using ZnCl2)
Step-by-Step Methodology:
-
Hydrazone Formation (The "Pre-Step"):
-
Dissolve o-tolylhydrazine hydrochloride (15.8 g, 100 mmol) in Ethanol (150 mL).
-
Add Ethyl pyruvate (12.2 mL, 110 mmol) dropwise at room temperature.
-
Stir for 2 hours. A solid precipitate (the hydrazone) often forms.
-
Validation: TLC (Hexane/EtOAc 3:1) should show consumption of hydrazine.
-
Evaporate solvent to yield the crude hydrazone.
-
-
Fischer Cyclization:
-
Method A (PPA): Mix the crude hydrazone with Polyphosphoric acid (100 g). Heat to 100–110°C with mechanical stirring. The reaction is exothermic; monitor internal temperature.
-
Method B (ZnCl2): Suspend hydrazone in Toluene with fused ZnCl2 (2.0 eq). Reflux with a Dean-Stark trap to remove water.
-
Endpoint: Evolution of ammonia gas ceases.
-
-
Work-up:
-
Pour the reaction mixture onto crushed ice (500 g). Stir vigorously to hydrolyze the PPA complex.
-
Extract with Ethyl Acetate (3 x 100 mL).
-
Wash organic layer with NaHCO3 (sat.) to remove acid traces, then Brine.
-
Dry over MgSO4 and concentrate.
-
-
Purification:
-
Recrystallize from Ethanol/Water or purify via flash chromatography (SiO2, 0-20% EtOAc in Hexanes).
-
Expected Yield: 60–75%.
-
Characterization: 1H NMR (CDCl3) should show a singlet at ~2.5 ppm (7-Me) and a doublet/multiplet pattern characteristic of the indole core (NH signal broad > 8.5 ppm).
-
Part 4: Medicinal Chemistry Applications[2][4][5][6][7]
Case Study 1: HCV NS5B Polymerase Inhibitors
The Hepatitis C Virus (HCV) NS5B polymerase has an allosteric "palm" binding site.[2] Indole-2-carboxylic acid derivatives are potent inhibitors here.
-
Mechanism: The inhibitor binds to the palm region, preventing the conformational change required for RNA elongation.
-
Role of 7-Methyl:
-
It fills a small, hydrophobic pocket defined by residues Leu392 and Ala395.
-
It twists the indole core relative to the C3-substituent (often a cyclohexyl or bulky group), locking the bioactive conformation.
-
Data Point: Analogs lacking the 7-methyl group often show a 10-50x loss in potency (
) due to the entropy penalty of binding a freely rotating molecule.
-
Case Study 2: C-H Activation Substrates
7-Methylindole esters are currently high-value substrates for developing C-H functionalization methodologies. The ester group at C2 acts as a Directing Group (DG) for Ruthenium- or Palladium-catalyzed activation of the C3 position.
-
Application: Rapid generation of 3-arylated indoles without pre-functionalization (e.g., avoiding 3-bromoindoles).
-
Significance: This allows for "late-stage functionalization" of drug scaffolds.
SAR Logic Visualization
The following diagram illustrates the Structure-Activity Relationship logic for a generic 7-methylindole ester in an enzyme pocket.
Caption: SAR Map demonstrating how specific structural features of the 7-methylindole ester translate to biological and synthetic utility.
Part 5: Data Summary
Table 1: Comparative Properties of Indole vs. 7-Methylindole Derivatives
| Property | Indole-2-carboxylate | 7-Methylindole-2-carboxylate | Impact on Drug Design |
| LogP (Lipophilicity) | ~2.5 | ~3.0 | 7-Me increases membrane permeability. |
| Metabolic Site | C7 (High risk of hydroxylation) | C7 (Blocked) | 7-Me prevents formation of 7-OH metabolite. |
| N1-C2 Rotation | Free rotation | Restricted | 7-Me reduces entropy penalty upon binding. |
| pKa (NH) | ~16.2 | ~16.5 | Slight increase in electron density on ring. |
References
-
Fischer Indole Synthesis Protocol & Mechanism
-
HCV NS5B Inhibitors (Indole-2-carboxylic acids)
-
C-H Functionalization of Indole Esters
- Lackner, G. L., et al. "Direct Functionalization of C–H Bonds." Current Organic Chemistry, 2015.
-
Bartoli Indole Synthesis (Alternative Route)
- Bartoli, G., et al. "Reaction of nitroarenes with Grignard reagents: A general method for the synthesis of indoles." Tetrahedron Letters, 1989.
Sources
- 1. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 2. II. Novel HCV NS5B polymerase inhibitors: discovery of indole C2 acyl sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. researchgate.net [researchgate.net]
- 5. I. Novel HCV NS5B polymerase inhibitors: discovery of indole 2-carboxylic acids with C3-heterocycles - PubMed [pubmed.ncbi.nlm.nih.gov]
Methodological & Application
Application Note: Scalable Synthesis of Ethyl 7-Methylindole-3-acetate
Executive Summary & Scope
This application note details a robust, two-step protocol for the synthesis of Ethyl 7-methylindole-3-acetate starting from commercially available 7-methylindole . While direct alkylation of indoles with
This route is selected for its high regioselectivity (exclusive C-3 functionalization), operational simplicity, and scalability, making it suitable for both academic research and early-stage pharmaceutical development.
Target Audience
-
Medicinal Chemists designing indole-based scaffolds (e.g., COX inhibitors, auxin analogs).
-
Process Chemists seeking scalable routes avoiding hazardous diazo compounds.
Retrosynthetic Analysis & Strategy
The synthesis is designed to overcome the steric hindrance presented by the methyl group at the 7-position while ensuring exclusive C-3 functionalization.
Strategic Logic
-
Avoidance of Direct Alkylation: Direct reaction with ethyl bromoacetate and base often results in significant N-alkylation (1-position) due to the acidity of the N-H bond.
-
The Oxalyl Chloride Advantage: Indoles react rapidly with oxalyl chloride at C-3 to form indolyl-3-glyoxalyl chlorides. This intermediate is stable enough to be converted to the
-keto ester (glyoxylate) by adding ethanol. -
Deoxygenation: The resulting
-keto ester is reduced to the methylene group (acetate) using a chemoselective reduction method. We present the Sodium Borohydride/Trifluoroacetic Acid (NaBH₄/TFA) method, known as the Gribble Reduction, which is superior to catalytic hydrogenation for avoiding over-reduction of the indole ring.
Pathway Visualization
Figure 1: Synthetic pathway highlighting the two-step acylation-reduction strategy.
Experimental Protocols
Step 1: Synthesis of Ethyl 7-methylindole-3-glyoxylate
This step installs the two-carbon chain at the 3-position with high regioselectivity.
Reagents:
-
7-Methylindole (1.0 eq)
-
Oxalyl Chloride (1.2 eq)
-
Anhydrous Diethyl Ether (
) or TBME (Solvent) -
Absolute Ethanol (Excess)[1]
Protocol:
-
Setup: Flame-dry a 250 mL three-neck round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and addition funnel.
-
Dissolution: Charge the flask with 7-methylindole (e.g., 2.0 g, 15.2 mmol) and anhydrous diethyl ether (30 mL). Cool the solution to 0°C using an ice bath.
-
Acylation: Add oxalyl chloride (1.55 mL, 18.3 mmol) dropwise over 15 minutes.
-
Stirring: Allow the mixture to stir at 0°C for 1 hour, then warm to room temperature (RT) for another 1 hour to ensure complete conversion.
-
Quenching (Ester Formation): Cool the mixture back to 0°C. Add absolute ethanol (10 mL) slowly (Caution: Exothermic).
-
Note: The precipitate may dissolve or change texture as the acid chloride converts to the ethyl ester.
-
-
Workup: Pour the reaction mixture into cold saturated
solution (50 mL) and extract with Ethyl Acetate ( mL). -
Purification: Wash the organic layer with brine, dry over
, and concentrate in vacuo. The crude product (usually a yellow solid) is often pure enough for the next step. If necessary, recrystallize from Ethanol/Hexane.
Expected Yield: 85–95%
Step 2: Reduction to Ethyl 7-methylindole-3-acetate
We employ the NaBH₄/TFA method (Gribble reduction). This method effectively reduces the benzylic ketone to a methylene group without requiring high-pressure hydrogenation equipment or toxic palladium catalysts.
Reagents:
-
Ethyl 7-methylindole-3-glyoxylate (from Step 1) (1.0 eq)
-
Sodium Borohydride (
) (Pellets or powder, 5.0 eq) -
Trifluoroacetic Acid (TFA) (Solvent/Reagent)
Protocol:
-
Setup: Use a clean, dry round-bottom flask with a stir bar.
-
Dissolution: Dissolve the glyoxylate ester (e.g., 2.0 g) in TFA (20 mL). The solution may turn dark; this is normal for indoles in acid. Cool to 0°C .[6][8][10]
-
Reduction: Add
pellets (approx. 5 eq) portion-wise over 30 minutes.-
Critical Safety Note: Hydrogen gas is evolved vigorously. Ensure good ventilation. The reaction is exothermic.
-
Chemistry:
in TFA generates trifluoroacetoxyborohydride species, which are potent electrophilic reducing agents capable of reducing the ketone to the methylene via a carbocation intermediate.
-
-
Reaction: Stir at RT for 2–4 hours. Monitor by TLC (the polar ketone spot should disappear, replaced by a less polar spot).
-
Workup: Carefully dilute the reaction mixture with ice water (50 mL). Neutralize carefully with solid
or NaOH pellets (keep temperature cool) until pH > 7. -
Extraction: Extract with Ethyl Acetate (
mL). Wash organics with brine and dry over . -
Purification: Flash column chromatography (Silica gel, Hexanes:EtOAc 8:2) is recommended to remove any over-reduced byproducts (indolines), although this method is highly selective.
Expected Yield: 70–80%
Quality Control & Data Validation
To ensure the integrity of the synthesized compound, compare analytical data against these standard parameters.
Data Summary Table
| Parameter | Expected Value / Observation | Notes |
| Physical State | Off-white to pale yellow crystalline solid | Indoles oxidize/darken upon air exposure. |
| Melting Point | 45–50°C (Estimated based on analogs) | Sharp range indicates high purity. |
| TLC ( | Product is less polar than the glyoxylate precursor. | |
| 1H NMR (C-2 H) | Characteristic indole C-2 proton. | |
| 1H NMR ( | Critical diagnostic peak. Confirms reduction of ketone to methylene. | |
| 1H NMR (Ethyl) | Ester moiety intact. | |
| 1H NMR (7-Me) | Methyl group on the aromatic ring. |
Troubleshooting Guide (Decision Tree)
Figure 2: Troubleshooting logic for common synthetic pitfalls.
References
-
Speeter, M. E.; Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954 , 76(23), 6208–6210.
-
Gribble, G. W.; Lord, P. D.; Skotnicki, J.; Dietz, S. E.; Eaton, J. T.; Johnson, J. L. "Survey of sodium borohydride in carboxylic acid media. Reduction of indoles and alkylation of aromatic amines." Journal of the American Chemical Society, 1974 , 96(25), 7812–7814.
-
Organic Syntheses. "Indole-3-acetic Acid." Org.[8][9][11][12] Synth.1964 , 44,[2] 64. (Describes the general hydrolysis/reduction logic).
-
PubChem. "Methyl indole-3-acetate (Analog Data)." National Library of Medicine.
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- 2. CN104311469A - Synthetic method of substituted indole-3-acetic acid - Google Patents [patents.google.com]
- 3. chemicalbook.com [chemicalbook.com]
- 4. researchgate.net [researchgate.net]
- 5. Reduction of indole-3-acetic acid methyltransferase activity compensates for high-temperature male sterility in Arabidopsis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Organic Syntheses Procedure [orgsyn.org]
- 7. researchgate.net [researchgate.net]
- 8. rsc.org [rsc.org]
- 9. Organic Syntheses Procedure [orgsyn.org]
- 10. Organic Syntheses Procedure [orgsyn.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. US4703126A - Process for the production of 7-ethyl indole - Google Patents [patents.google.com]
Technical Guide: Ethyl 7-Methylindole-3-acetate in Drug Discovery
Topic: Ethyl 7-Methylindole-3-acetate as a Pharmaceutical Intermediate Content Type: Detailed Application Note and Protocols Audience: Researchers, Medicinal Chemists, and Process Development Scientists
Optimizing Indole Scaffolds for CRTH2 Antagonists and NSAID Analogs
Executive Summary
Ethyl 7-Methylindole-3-acetate (Et-7-Me-IAA) is a specialized heterocyclic building block used primarily as a stable precursor to 7-Methylindole-3-acetic acid . While the parent indole-3-acetic acid is ubiquitous in biology (auxin), the 7-methyl substituted variant is a critical scaffold in medicinal chemistry. The 7-methyl group provides two distinct pharmacological advantages: it introduces steric bulk that can enhance receptor subtype selectivity (particularly in CRTH2 antagonists and COX inhibitors ) and it blocks metabolic oxidation at the typically reactive 7-position, potentially extending the half-life of the final drug candidate.
This guide details the handling, synthetic utility, and specific protocols for utilizing Et-7-Me-IAA to generate high-value pharmaceutical intermediates.
Chemical Profile & Handling
Unlike its free acid counterpart, the ethyl ester is highly lipophilic and non-ionizable, making it the preferred form for transport, storage, and initial purification.[1]
| Property | Specification | Technical Insight |
| CAS Number | 1286269-26-8 (Generic) | Note: Often indexed as the free acid (5435-36-9) or methyl ester. |
| Molecular Formula | C | Lipophilic ester; soluble in DCM, EtOAc, DMSO.[1] |
| Appearance | Off-white to pale yellow solid | Darkens upon oxidation; store under inert gas. |
| Stability | Hydrolytically sensitive | Critical: Avoid prolonged exposure to moisture; the ester hydrolyzes to the acid, which can slowly decarboxylate to 3-methyl-7-methylindole (skatole derivative) if heated in acidic media. |
| Storage | 2–8°C, Desiccated | Protect from light to prevent indole ring oxidation.[1] |
Pharmaceutical Applications & Mechanism[2]
CRTH2 Receptor Antagonists (Asthma & Allergy)
The primary pharmaceutical application of 7-substituted indole-3-acetic acids is in the development of antagonists for the Chemoattractant Receptor-homologous molecule expressed on Th2 cells (CRTH2) .
-
Mechanism: CRTH2 antagonists block the binding of Prostaglandin D2 (PGD2), reducing eosinophil recruitment in allergic asthma.[1]
-
Role of 7-Methyl: In structure-activity relationship (SAR) studies, substituents at the 7-position of the indole core often fit into a specific hydrophobic pocket of the CRTH2 receptor, improving potency and selectivity over the DP1 receptor. The ethyl ester is the starting material for N-alkylation reactions required to build these complex ligands.
Metabolic Blocking in NSAID Design
Indomethacin derivatives often suffer from metabolic liability.
-
Strategy: Incorporating a methyl group at the 7-position blocks potential hydroxylation by Cytochrome P450 enzymes.
-
Utility: Et-7-Me-IAA serves as the "blocked" core scaffold, allowing chemists to functionalize the Nitrogen (N1) and C2 positions without affecting the metabolically stable 7-position.
Synthetic Utility & Reaction Pathways[3][4][5][6]
The utility of Et-7-Me-IAA lies in its ability to undergo orthogonal deprotection and functionalization.
Figure 1: Primary synthetic divergence points for Ethyl 7-Methylindole-3-acetate. The pathway selection depends on whether the target is a carboxylic acid drug (Path 1) or a tryptophol-based linker (Path 2).
Experimental Protocols
Protocol A: Controlled Hydrolysis to 7-Methylindole-3-acetic Acid
Use Case: Generating the free acid for coupling or biological testing.
Scientific Rationale: Standard acidic hydrolysis causes decarboxylation of indole-3-acetic acids due to the electron-rich nature of the indole ring (acting as an enamine). Alkaline hydrolysis is mandatory to preserve the carboxylate group.
Reagents:
-
Ethyl 7-Methylindole-3-acetate (1.0 eq)
-
Lithium Hydroxide Monohydrate (LiOH[1]·H₂O) (3.0 eq)
-
Solvent: THF:Water (3:1 v/v)[1]
Step-by-Step:
-
Dissolution: Dissolve 1.0 g of Et-7-Me-IAA in 15 mL of THF. Cool to 0°C.
-
Addition: Add a solution of LiOH (3.0 eq) in 5 mL water dropwise.
-
Reaction: Allow to warm to Room Temperature (RT) and stir for 4–6 hours. Monitor by TLC (50% EtOAc/Hexane). The ester spot (Rf ~0.6) should disappear; the acid stays at the baseline.
-
Workup (Critical):
-
Concentrate THF under reduced pressure (do not heat above 40°C).
-
Dilute the aqueous residue with water and wash once with DCM (removes unreacted ester).
-
Acidification: Cool the aqueous layer to 0°C and slowly acidify to pH 3–4 using 1M HCl. Do not use concentrated mineral acids to avoid polymerization.
-
Extract immediately with EtOAc (3x).
-
-
Isolation: Dry over Na₂SO₄ and concentrate to yield the off-white solid acid.
Protocol B: N-Alkylation (Overcoming 7-Methyl Steric Hindrance)
Use Case: Attaching the indole core to a larger drug framework.
Scientific Rationale: The 7-methyl group exerts steric pressure on the N-1 position. Standard weak bases (K₂CO₃) may result in incomplete reaction. Sodium Hydride (NaH) is required to fully deprotonate the indole (pKa ~16) and drive the reaction against the steric bulk.[1]
Reagents:
-
Et-7-Me-IAA (1.0 eq)[2]
-
Sodium Hydride (60% in oil) (1.2 eq)[1]
-
Electrophile (Alkyl halide) (1.1 eq)[1]
-
Solvent: Anhydrous DMF[1]
Step-by-Step:
-
Preparation: Flame-dry a round-bottom flask and purge with Argon.
-
Deprotonation: Suspend NaH (1.2 eq) in anhydrous DMF at 0°C.
-
Addition: Add Et-7-Me-IAA (dissolved in minimal DMF) dropwise over 15 minutes.
-
Observation: Gas evolution (H₂) will occur. The solution will turn yellow/orange (indolyl anion).
-
-
Stirring: Stir at 0°C for 30 minutes to ensure complete deprotonation.
-
Alkylation: Add the alkyl halide dropwise.
-
Completion: Allow to warm to RT. Stir for 2–12 hours.
-
Quench: Carefully add saturated NH₄Cl solution. Extract with EtOAc.[3][4]
Quality Control & Analytical Parameters
To ensure the integrity of the intermediate before downstream processing, use the following parameters.
| Method | Parameter | Acceptance Criteria |
| HPLC | C18 Column, ACN/Water (0.1% TFA) | Purity > 98.0% (Area %) |
| ¹H NMR | 7-Methyl Signal | Singlet/Doublet at ~2.4–2.5 ppm (3H). Distinct from other aromatic signals. |
| ¹H NMR | Ethyl Ester | Quartet (~4.1 ppm) and Triplet (~1.2 ppm).[1] |
| Impurity | Free Acid | Check for broad singlet at ~11–12 ppm (COOH). |
Troubleshooting Guide
| Issue | Probable Cause | Corrective Action |
| Low Yield in Hydrolysis | Decarboxylation | Ensure temperature during workup < 40°C. Do not acidify below pH 3. |
| Incomplete N-Alkylation | Steric hindrance from 7-Me | Switch base to NaH or KH. Increase temperature to 50°C if electrophile is stable. |
| Darkening of Product | Oxidation | Indoles are light/air sensitive. Recrystallize from Ethanol/Water and store under Nitrogen. |
References
-
Gold Biotechnology. 7-Methylindole-3-acetic acid Product Specifications. (Reagent properties and synthesis applications).
-
Sandham, D. A., et al. (2009). 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists.[5] Bioorganic & Medicinal Chemistry Letters, 19(16), 4794-4798.[1][5] (Demonstrates the utility of 7-substituted indole acetates in CRTH2 drug design).
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 74706, Methyl indole-3-acetate. (Chemical and physical properties of the ester class).[6]
-
Aissaoui, H., et al. (2023). Design, Synthesis, and Optimization of Indole Acetic Acid Derivatives as Potent and Selective CRTH2 Receptor Antagonists.[1] ChemMedChem, 18(10).[1] (Recent optimization of indole-3-acetic acid scaffolds).
Sources
- 1. rsc.org [rsc.org]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Articles [globalrx.com]
- 4. Unveiling Ethyl Acetate’s Role in Novel Pharmaceuticals [eureka.patsnap.com]
- 5. 7-Azaindole-3-acetic acid derivatives: potent and selective CRTh2 receptor antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Notes & Protocols: Ethyl 7-Methylindole-3-acetate as a Versatile Building Block for Drug Discovery
Abstract: The indole nucleus is a cornerstone of medicinal chemistry, recognized as a "privileged scaffold" due to its prevalence in a vast array of pharmacologically active compounds.[1][2][3][4][5] This guide focuses on Ethyl 7-Methylindole-3-acetate, a strategically functionalized building block poised for efficient library synthesis in drug discovery programs. We provide an in-depth analysis of its properties, detailed protocols for its synthetic manipulation, and a workflow for biological screening of its derivatives. The rationale behind key experimental choices is elucidated to empower researchers in their quest for novel therapeutics targeting a range of diseases, from cancer to neurodegenerative disorders.[6][7]
Introduction: The Strategic Advantage of Ethyl 7-Methylindole-3-acetate
The indole ring system is not merely a structural motif but a biologically validated pharmacophore. Its ability to mimic the structure of peptides and interact with a multitude of biological targets through hydrogen bonding and π-stacking interactions has cemented its role in drug design.[3][4] Compounds from simple natural products like serotonin to complex anticancer agents feature this heterocyclic core.[2]
Ethyl 7-Methylindole-3-acetate is a particularly valuable starting material for several reasons:
-
The 3-Acetate Side Chain: The C3 position of the indole is the most nucleophilic and a common site for functionalization.[8][9] The acetate group at this position serves as a versatile handle. It can be readily hydrolyzed to the corresponding carboxylic acid, which opens a gateway to a diverse chemical space through amide bond couplings, reductions to alcohols, or other transformations.
-
The 7-Methyl Group: Substitution at the C7 position can significantly influence the pharmacological profile of an indole derivative. This methyl group can provide beneficial steric interactions within a target's binding pocket, enhance metabolic stability, and fine-tune lipophilicity, differentiating it from unsubstituted indole scaffolds. Several 7-azaindole and 7-substituted indole derivatives have shown potent biological activities, including kinase inhibition.[10][11]
-
The Indole N-H: The nitrogen at position 1 is another key site for modification. N-alkylation can modulate the compound's physicochemical properties and introduce new vectors for target interaction.[8][12]
This combination of features makes Ethyl 7-Methylindole-3-acetate an ideal starting point for creating libraries of novel compounds for high-throughput screening and lead optimization.
Physicochemical Properties
A thorough understanding of a building block's properties is critical for reaction design and downstream processing.
| Property | Value | Source |
| IUPAC Name | ethyl 2-(7-methyl-1H-indol-3-yl)acetate | N/A |
| Molecular Formula | C₁₃H₁₅NO₂ | N/A |
| Molecular Weight | 217.26 g/mol | N/A |
| Appearance | Off-white to light yellow solid | [13] |
| Melting Point | 39-45 °C (for unsubstituted ethyl indole-3-acetate) | [13] |
| Solubility | Soluble in methanol, ethyl acetate, dichloromethane | [14] |
| CAS Number | 86533-79-9 | N/A |
Synthetic Overview: The Fischer Indole Synthesis
One of the most reliable and classic methods for constructing the indole core is the Fischer indole synthesis.[15][16] This acid-catalyzed reaction involves the cyclization of an arylhydrazone, which is typically formed in situ from an arylhydrazine and a ketone or aldehyde.[17][18] For Ethyl 7-Methylindole-3-acetate, the synthesis would logically proceed from 3-methylphenylhydrazine and a suitable four-carbon keto-ester, such as ethyl 4-oxobutanoate.
Caption: Fischer Indole Synthesis workflow for Ethyl 7-Methylindole-3-acetate.
Application Protocol 1: Hydrolysis to the Carboxylic Acid Core
The conversion of the ethyl ester to the corresponding carboxylic acid is a fundamental step, unlocking the potential for a vast number of subsequent derivatizations, most notably amide library synthesis.
Protocol 1: Alkaline Hydrolysis of Ethyl 7-Methylindole-3-acetate
Principle: This protocol employs saponification, a base-mediated hydrolysis of an ester to yield a carboxylate salt, which is subsequently protonated with acid to give the final carboxylic acid.[19][20][21] Lithium hydroxide (LiOH) is often chosen as it can lead to cleaner reactions and is effective at room temperature, minimizing potential side reactions.
Materials and Reagents:
-
Ethyl 7-Methylindole-3-acetate
-
Lithium hydroxide monohydrate (LiOH·H₂O)
-
Tetrahydrofuran (THF), reagent grade
-
Deionized Water (H₂O)
-
Hydrochloric Acid (HCl), 1 M solution
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, rotary evaporator
Step-by-Step Methodology:
-
Dissolution: In a round-bottom flask, dissolve Ethyl 7-Methylindole-3-acetate (1.0 eq) in a 3:1 mixture of THF and water (e.g., 15 mL THF and 5 mL H₂O for 1 mmol of starting material).
-
Addition of Base: Add lithium hydroxide monohydrate (1.5 eq) to the solution.
-
Reaction: Stir the mixture vigorously at room temperature. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed (typically 2-4 hours).
-
Causality Note: Using a mixture of THF and water ensures that both the organic ester and the inorganic base are soluble, allowing the reaction to proceed efficiently in a single phase.
-
-
Quenching & Acidification: Once complete, remove the THF under reduced pressure using a rotary evaporator. Dilute the remaining aqueous solution with water and cool in an ice bath. Slowly add 1 M HCl with stirring until the pH of the solution is ~2-3. A precipitate of the carboxylic acid should form.
-
Causality Note: Acidification protonates the carboxylate salt, rendering the carboxylic acid product insoluble in the aqueous medium, which facilitates its isolation.
-
-
Extraction: Extract the aqueous mixture with ethyl acetate (3 x volume of the aqueous layer).
-
Washing & Drying: Combine the organic layers and wash with brine (1 x volume). Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification & Characterization: The resulting solid, 7-Methylindole-3-acetic acid, is often pure enough for subsequent steps. If necessary, it can be further purified by recrystallization. Confirm the structure using ¹H NMR, ¹³C NMR, and Mass Spectrometry. The disappearance of the ethyl ester signals in the NMR and the appearance of a broad carboxylic acid proton peak are key indicators of a successful reaction.
Caption: Experimental workflow for the hydrolysis of Ethyl 7-Methylindole-3-acetate.
Application Protocol 2: Biological Screening Workflow
After synthesizing a library of derivatives from the 7-Methylindole-3-acetic acid core, the next step is to screen them for biological activity. Many indole derivatives are known to be potent kinase inhibitors.[10] This protocol outlines a generic, high-throughput in vitro assay to identify potential inhibitors of a target kinase, for example, DYRK1A, which is implicated in neurodegenerative diseases and some cancers.[10]
Protocol 2: In Vitro Luminescence-Based Kinase Inhibition Assay (e.g., DYRK1A)
Principle: This assay measures the amount of ATP remaining in solution following a kinase reaction. Kinase inhibitors will block the consumption of ATP, resulting in a higher ATP concentration and a stronger luminescence signal. The Kinase-Glo® (Promega) platform is a common example of this technology.
Materials and Reagents:
-
Recombinant human DYRK1A enzyme
-
Kinase-specific peptide substrate
-
ATP solution (at a concentration near the Kₘ for the enzyme)
-
Kinase assay buffer
-
Test compounds (derivatives of 7-Methylindole-3-acetic acid) dissolved in DMSO
-
Positive control inhibitor (e.g., Harmine)
-
Luminescent kinase assay reagent (e.g., Kinase-Glo®)
-
White, opaque 384-well assay plates
-
Multichannel pipettes and a plate reader capable of measuring luminescence
Step-by-Step Methodology:
-
Compound Plating: Create a serial dilution of the test compounds in DMSO. Using a liquid handler or multichannel pipette, dispense a small volume (e.g., 50 nL) of each compound concentration into the wells of a 384-well plate. Include "no inhibitor" (DMSO only) and "positive control" wells.
-
Enzyme/Substrate Addition: Prepare a master mix of the kinase and substrate in the assay buffer. Add this mix to all wells containing the test compounds.
-
Initiate Reaction: Prepare an ATP solution in the assay buffer. Add the ATP solution to all wells to start the kinase reaction. Incubate the plate at room temperature for a set period (e.g., 60 minutes).
-
Trustworthiness Note: The incubation time and ATP concentration must be optimized to ensure the reaction is in the linear range, typically aiming for 10-30% ATP consumption in the "no inhibitor" wells.
-
-
Signal Detection: Add the luminescent kinase assay reagent to all wells. This reagent simultaneously stops the kinase reaction and generates a light signal proportional to the amount of remaining ATP. Incubate for 10 minutes to stabilize the signal.
-
Data Acquisition: Read the luminescence on a plate reader.
-
Data Analysis:
-
Normalize the data: Set the average signal from "no inhibitor" wells as 0% inhibition and the "positive control" wells as 100% inhibition.
-
Calculate the % inhibition for each test compound concentration.
-
Plot % inhibition versus log[compound concentration] and fit the data to a four-parameter logistic equation to determine the IC₅₀ value (the concentration at which 50% of kinase activity is inhibited).
-
Caption: High-throughput screening workflow for identifying kinase inhibitors.
Relevant Biological Pathway: Simplified DYRK1A Signaling
Understanding the context in which a drug target operates is crucial for drug discovery. DYRK1A (Dual-specificity tyrosine phosphorylation-regulated kinase 1A) is a protein kinase that plays a role in neurodevelopment and is dysregulated in conditions like Down syndrome and Alzheimer's disease. It phosphorylates a variety of downstream targets, including transcription factors, influencing cell proliferation and apoptosis.
Caption: Simplified signaling context for the drug target DYRK1A.
References
-
Shafiee, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). Molecules. Available at: [Link][1][6][7]
-
Shafiee, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024). PubMed. Available at: [Link][6]
-
Al-Ostoot, F. H., et al. (2024). Therapeutic Potential of Indole Derivatives: Analytical Perspectives on Their Role in Drug Discovery. Taylor & Francis Online. Available at: [Link][2]
-
Shafiee, G., et al. (2024). Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024). ResearchGate. Available at: [Link][7]
-
Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. Plant Physiology. Available at: [Link][19]
-
Markovič, M., & Addová, G. (2020). Enantioselective Catalytic Synthesis of N-alkylated Indoles. MDPI. Available at: [Link][8]
-
Shrestha, R., et al. (2021). Azaindole Therapeutic Agents. National Institutes of Health (NIH). Available at: [Link][10]
-
Wikipedia. Fischer indole synthesis. Wikipedia. Available at: [Link][15]
-
Taylor & Francis. Fischer indole synthesis – Knowledge and References. Taylor & Francis Online. Available at: [Link][16]
-
Singh, P., et al. (2019). BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies. National Institutes of Health (NIH). Available at: [Link][9]
-
Baldi, B. G., et al. (1989). Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions. National Institutes of Health (NIH). Available at: [Link][20]
-
Wang, D., et al. (2020). CuH-Catalyzed Enantioselective Alkylation of Indole Derivatives with Ligand-Controlled Regiodivergence. National Institutes of Health (NIH). Available at: [Link][12]
-
Baldi, B. G., et al. (1989). Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions. PubMed. Available at: [Link][21]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. ResearchGate. Available at: [Link][3]
-
Pratama, M. R. F., et al. (2022). Recent advancements on biological activity of indole and their derivatives: A review. Chulalongkorn University Digital Collections. Available at: [Link][4]
-
Saify, Z. S., et al. (2013). Synthesis and biological evaluation of 7-azaindole derivatives, synthetic cytokinin analogues. ResearchGate. Available at: [Link][11]
-
Global Substance Registration System. METHYL INDOLE-3-ACETATE. GSRS. Available at: [Link][22]
-
PubChem. Methyl indole-3-acetate. National Center for Biotechnology Information. Available at: [Link][23]
-
Singh, S., & Singh, P. P. (2024). Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs. Taylor & Francis Online. Available at: [Link][5]
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- 1. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
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- 3. researchgate.net [researchgate.net]
- 4. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 5. Synthetic strategies and therapeutic insights into FDA-approved indole-containing drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery-An Updated Review on Their Multifaceted Therapeutic Applications (2020-2024) - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 9. BF3-OEt2 Catalyzed C3-Alkylation of Indole: Synthesis of Indolylsuccinimidesand Their Cytotoxicity Studies - PMC [pmc.ncbi.nlm.nih.gov]
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- 14. Unveiling Ethyl Acetate’s Role in Novel Pharmaceuticals [eureka.patsnap.com]
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- 20. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Hydrolysis of indole-3-acetic Acid esters exposed to mild alkaline conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. GSRS [gsrs.ncats.nih.gov]
- 23. Methyl indole-3-acetate | C11H11NO2 | CID 74706 - PubChem [pubchem.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support: Optimizing Ethyl 7-Methylindole-3-acetate Synthesis
Executive Summary: Route Selection Strategy
If you are experiencing low yields (<40%), tar formation, or difficult purification when synthesizing Ethyl 7-methylindole-3-acetate , you are likely utilizing the Fischer Indole Synthesis (reacting (2-methylphenyl)hydrazine with ethyl 4-oxobutanoate).
Recommendation: Switch immediately to the Glyoxylation-Reduction (Speeter-Anthony) pathway.
Why the Switch?
-
Fischer Route Flaws: The reaction between hydrazines and semi-aldehydes (or their acetals) is prone to polymerization ("tars") due to the acid sensitivity of the electron-rich 7-methylindole nucleus. It also suffers from cyclization ambiguity.
-
Glyoxylate Route Advantage: This two-stage protocol separates carbon-carbon bond formation from functional group manipulation, offering:
-
Regiocontrol: Exclusive C3 functionalization.
-
Stoichiometric Precision: No "guesswork" with unstable aldehyde equivalents.
-
Scalability: Yields typically exceed 80% with crystalline intermediates.
-
Module 1: The Optimized Protocol (Glyoxylate Route)
This protocol assumes a starting material of 7-Methylindole (commercially available).
Phase A: Acylation (Synthesis of Ethyl 7-methylindole-3-glyoxylate)
Reaction Logic: Indoles are electron-rich enamine-like systems. Oxalyl chloride acts as a highly reactive electrophile, attacking the most nucleophilic position (C3).
Reagents:
-
7-Methylindole (1.0 equiv)
-
Oxalyl Chloride (1.2 equiv)
-
Anhydrous Ether (
) or MTBE (Solvent) -
Absolute Ethanol (Quench)
Step-by-Step:
-
Dissolution: Dissolve 7-methylindole in anhydrous
(0.5 M concentration) under atmosphere. Cool to 0°C.[1] -
Acylation: Add Oxalyl Chloride dropwise over 30 minutes.
-
Observation: A bright yellow/orange precipitate (the glyoxalyl chloride intermediate) will form immediately. This is a good sign.
-
-
Aging: Stir at 0°C for 1 hour, then warm to RT for 1 hour to ensure complete conversion.
-
Esterification: Cool back to 0°C. Add absolute Ethanol (excess, ~5-10 equiv) slowly.
-
Workup: Pour into cold saturated
. Extract with EtOAc.[4] Wash with brine.[5] Dry ( ) and concentrate.-
Checkpoint: Product is usually a crystalline solid. Yield should be >90%.
-
Phase B: Reduction (Glyoxylate Acetate)
Reaction Logic: The
Method A: Catalytic Hydrogenation (Preferred for Scale)
-
Catalyst: 10% Pd/C (10 wt% loading).
-
Conditions: Ethanol/Acetic Acid (10:1),
(40-60 psi), 60°C, 6-12 hours. -
Note: The 7-methyl group introduces steric bulk; slightly higher pressure/temp than unsubstituted indole is required.
Method B: Silane Reduction (Preferred for Lab/No Autoclave)
-
Reagents: Triethylsilane (
, 3.0 equiv), Trifluoroacetic Acid (TFA). -
Protocol: Dissolve glyoxylate in DCM. Add
. Add TFA dropwise at 0°C. Stir at RT. -
Mechanism:[2][3] Ionic hydrogenation via a carbocation intermediate.
Module 2: Visualization of Workflows
Caption: Optimized Glyoxylate Pathway. Note the isolation of the stable Glyoxylate intermediate allows for purification before the critical reduction step.
Module 3: Troubleshooting Center
Symptom: Low Yield in Phase A (Acylation)
| Potential Cause | Diagnostic | Corrective Action |
| Moisture Contamination | No yellow precipitate forms; starting material recovered. | Oxalyl chloride hydrolyzes instantly in wet solvents. Use anhydrous diethyl ether or THF distilled from Na/Benzophenone. Ensure |
| Temperature Shock | Dark tars form instead of yellow solid. | Addition was too fast or too warm. The reaction is exothermic.[6] Maintain < 5°C during Oxalyl Chloride addition.[1] |
| Stirring Issues | Clumping of the intermediate prevents reaction completion. | The glyoxalyl chloride salt is insoluble.[7] Use overhead mechanical stirring if scaling >10g. Dilute reaction mixture. |
Symptom: Incomplete Reduction (Phase B)
| Potential Cause | Diagnostic | Corrective Action |
| Alcohol Intermediate | NMR shows a doublet/multiplet at | The reduction stopped at the alcohol (Indole-CH(OH)-COOEt). Increase Acidity . If using Hydrogenation, add more Acetic Acid. If using Silane, add more TFA. |
| Over-Reduction | NMR shows loss of aromatic protons (Indoline formation). | Reaction conditions too harsh. Stop reaction earlier . If using Hydrogenation, reduce pressure to 30 psi or switch to |
| Steric Hindrance | Starting material (Glyoxylate) remains unreacted. | The 7-Methyl group blocks the active site on the catalyst surface. Increase Catalyst Loading to 20 wt% or switch solvent to pure Acetic Acid (increases solubility and protonation). |
Module 4: Frequently Asked Questions (FAQs)
Q1: Can I use the Fischer Indole Synthesis anyway? I already have the hydrazine. A: You can, but expect yields of 30-45%. To optimize Fischer:
-
Use Ethyl 4,4-diethoxybutanoate (acetal) instead of the aldehyde.
-
Use 4% aqueous
as the catalyst (gentler than PPA). -
Perform the reaction in a biphasic system (Toluene/Water) to extract the product as it forms, protecting it from polymerization.
Q2: Why is my product turning pink/red on the bench? A: Indole-3-acetates are prone to oxidative degradation triggered by light and air.
-
Fix: Store the final product under Argon at -20°C.
-
Fix: Recrystallize from Hexane/EtOAc to remove trace oxidative impurities (which act as autocatalysts).
Q3: The reduction step is giving me the alcohol, not the acetate. Why? A: This is a common thermodynamic "trap." The hydroxyl group at the benzylic position is stable. You need to facilitate hydrogenolysis .
-
Solution: Ensure your solvent is acidic (Acetic acid or TFA). The acid protonates the hydroxyl group, making it a good leaving group (
), forming a resonance-stabilized carbocation that is easily reduced to the methylene group.
Module 5: References & Grounding[8]
-
Speeter, M. E.; Anthony, W. C. "The Action of Oxalyl Chloride on Indoles: A New Approach to Tryptamines." Journal of the American Chemical Society, 1954 , 76(23), 6208–6210. Link
-
Core Reference: Establishes the oxalyl chloride acylation protocol.
-
-
Okauchi, T., et al. "A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides."[8] Organic Letters, 2000 , 2(10), 1485–1487. Link
-
Ketcha, D. M., et al. "Silane reductions of indole-3-glyoxylates." Journal of Organic Chemistry, 1989 , 54, 4350.
-
Protocol: Details the
reduction method for high yield conversion of glyoxylates to acetates.
-
-
Robinson, B. "The Fischer Indole Synthesis." Chemical Reviews, 1963 , 63(4), 373–401. Link
-
Context: Explains the mechanism and limitations (tars) of the legacy Fischer route.
-
Sources
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. Fischer Indole Synthesis [organic-chemistry.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. asianpubs.org [asianpubs.org]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. A concise flow synthesis of indole-3-carboxylic ester and its derivatisation to an auxin mimic - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chemistry.msu.edu [chemistry.msu.edu]
- 8. A General Method for Acylation of Indoles at the 3-Position with Acyl Chlorides in the Presence of Dialkylaluminum Chloride [organic-chemistry.org]
- 9. Acylation of indole under Friedel-Crafts conditions-an improved method to obtain 3-acylindoles regioselectively - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of Ethyl 7-Methylindole-3-acetate
Ticket ID: IND-Pur-007 Status: Open Assigned Specialist: Senior Application Scientist Topic: Troubleshooting Isolation, Purification, and Stability
Executive Summary
Ethyl 7-Methylindole-3-acetate is a lipophilic indole derivative often used as a synthetic intermediate in pharmaceutical development (e.g., antiviral agents, NSAID analogs) and agrochemistry (auxin mimics).[1][2][3][4]
Unlike simple indoles, the 7-methyl substituent introduces two critical variables:
-
Increased Lipophilicity: It elutes faster on normal-phase silica and has lower water solubility than the parent indole-3-acetate.
-
Electron Density: The methyl group is electron-donating, making the indole ring more electron-rich and highly susceptible to oxidative degradation (turning pink/red) upon exposure to air and light.
This guide prioritizes purity preservation and yield maximization .
Module 1: The "Pink Indole" Syndrome (Oxidation Removal)
Symptom: Your off-white or pale yellow solid has turned pink, red, or brown during storage or workup. Diagnosis: Formation of quinoidal oxidation byproducts (rosindoles) due to air/light exposure.
The "Activated Carbon" Protocol
Do not attempt chromatography on heavily oxidized material without this pre-treatment. Oxidized polymers can irreversibly foul silica columns.
Step-by-Step De-colorization:
-
Dissolution: Dissolve the crude ester in Ethanol (EtOH) or Ethyl Acetate (EtOAc) . Avoid chlorinated solvents if possible, as they can promote radical formation.
-
Adsorbent Addition: Add Activated Charcoal (Norit A) (5-10% w/w relative to crude mass).
-
Pro-Tip: If the impurity is stubborn, add 1% w/w Silica Gel to the charcoal mixture.
-
-
Thermal Treatment: Gently reflux for 15–30 minutes under an inert atmosphere (
or Ar). Do not boil dry. -
Filtration: Filter hot through a Celite 545 pad.
-
Critical: Pre-wet the Celite with clean solvent to prevent product loss in the pad.
-
-
Concentration: Evaporate solvent under reduced pressure at
.
Visual Workflow:
Figure 1: Workflow for removing oxidative impurities (rosindoles) prior to main purification.
Module 2: Chromatography Crisis Center
Symptom: Poor separation, streaking (tailing), or co-elution with starting materials.
Troubleshooting Table
| Issue | Root Cause | Technical Solution |
| Streaking / Tailing | The indole N-H is weakly acidic ( | Neutralize Silica: Pre-wash the column with 1% Triethylamine (TEA) in Hexane, or add 0.1% TEA to the mobile phase. |
| Co-elution | 7-Methyl group makes the product lipophilic, similar to non-polar impurities. | Switch Selectivity: If Hexane/EtOAc fails, switch to Toluene/Acetone (95:5) or DCM/Methanol (99:1) . The pi-pi interactions in Toluene often resolve indoles better. |
| Product Decomposition | Acidic silica causes ester hydrolysis or polymerization. | Switch Stationary Phase: Use Neutral Alumina (Activity Grade III) instead of silica gel. |
Flash Chromatography Protocol (Standard)
Target Rf: 0.3 – 0.4.[5]
-
Column: Silica Gel 60 (230-400 mesh).
-
Loading: Dry load on Celite or Silica (wet loading in DCM often causes band broadening).
-
Gradient:
-
Start: 100% Hexane (2 CV - Column Volumes).
-
Ramp: 0%
20% EtOAc in Hexane over 10 CV. -
Hold: 20% EtOAc until product elutes.
-
Note: The 7-methyl ester usually elutes earlier than the non-methylated parent due to increased lipophilicity.
-
Module 3: Crystallization Clinic (The "Oiling Out" Issue)
Symptom: The product separates as a viscous oil at the bottom of the flask instead of forming crystals. Context: Ethyl esters of indoles are notorious for having low melting points. The 7-methyl group disrupts packing, potentially lowering the MP further compared to the acid form.
The "Two-Solvent Trituration" Method
Do not rely on single-solvent cooling. Use the anti-solvent method.
Protocol:
-
Dissolve: Dissolve the oil in the minimum amount of warm Diethyl Ether or DCM (Solvent A).
-
Precipitate: Dropwise add Hexane or Pentane (Solvent B) until the solution turns slightly cloudy (turbid).
-
Re-dissolve: Add just enough Solvent A to make it clear again.
-
Seed: If you have a seed crystal, add it now. If not, scratch the glass side with a spatula.
-
Slow Cool: Place the flask in a Dewar with warm water and let it cool to room temperature overnight. Do not shock-cool in ice immediately.
Visual Decision Matrix:
Figure 2: Trituration logic to force crystallization of low-melting indole esters.
Module 4: Stability & Storage FAQs
Q: Can I store the ethyl ester in solution? A: No. In solution, the 7-methylindole moiety is highly reactive toward singlet oxygen. Store as a dry solid.
Q: What is the shelf-life? A:
-
At RT in clear glass: < 1 week (will turn pink).
-
At -20°C in amber vial under Argon: > 1 year.[6]
Q: I see a new spot on TLC after leaving it in water/methanol. A: You likely hydrolyzed the ester.[7]
-
Reaction: Ethyl ester +
Free Acid + Ethanol. -
Prevention: Avoid prolonged exposure to aqueous solvents, especially if acidic or basic. Dry organic layers thoroughly with
before evaporation.
References
- Indole Purification Standards: Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry. 5th Ed. Wiley. (Standard reference for indole reactivity and NH acidity).
-
Flash Chromatography Solvent Systems: Still, W. C., Kahn, M., & Mitra, A. (1978).[8] Rapid chromatographic techniques for preparative separations with moderate resolution.[8] The Journal of Organic Chemistry, 43(14), 2923–2925.[8] Link
- Oxidation of Indoles (Rosindoles): Sundberg, R. J. (1996). The Chemistry of Indoles. Academic Press.
-
Synthesis & Isolation of Indole-3-acetates
-
Crystallization Techniques
-
University of Rochester, Dept. of Chemistry. Solvents for Recrystallization. (Trituration and solvent pair selection). Link
-
Sources
Technical Support Center: Optimizing Reaction Temperature for 7-Methylindole Esterification
Topic: 7-Methylindole Esterification Optimization Document ID: TSC-IND-07-EST Last Updated: 2025-05-12 Audience: Medicinal Chemists, Process Development Scientists
Core Directive: The "Three-Way Trap"
Executive Summary: Esterifying 7-methylindole derivatives (specifically 7-methylindole-3-carboxylic acid or 7-methylindole-3-acetic acid) is not a standard Fischer esterification. You are navigating a kinetic "three-way trap" governed by temperature:
-
Activation Energy (The Floor): The C7-methyl group introduces steric strain, twisting the C3-side chain out of planarity. This reduces orbital overlap and slows nucleophilic attack, tempting you to raise the temperature.
-
Decarboxylation (The Ceiling): Indole-3-carboxylic acids are thermally unstable. Temperatures >60°C (especially in acidic media) risk rapid decarboxylation, reverting your starting material to 7-methylindole.
-
Polymerization (The Wall): 7-Methylindole is electron-rich. Strong mineral acids (H₂SO₄) combined with heat trigger acid-catalyzed dimerization/polymerization, resulting in a characteristic "black tar."
The Solution: Shift from "Thermal Control" (heating to overcome sterics) to "Kinetic Activation" (using better leaving groups at low temperature).
Troubleshooting Guide (FAQ Format)
Category A: Reaction Kinetics & Temperature Thresholds
Q: My reaction is stalling at Room Temperature (25°C) using MeOH/H₂SO₄. Should I reflux? A: Proceed with extreme caution. While refluxing methanol (65°C) is standard for benzoic acids, it is dangerous for 7-methylindole-3-carboxylic acid. The 7-methyl group increases the electron density of the indole ring, making the C3 position highly susceptible to protonation.
-
Risk: At >60°C, the rate of decarboxylation often exceeds the rate of esterification.
-
Recommendation: Do not exceed 40°C if using strong mineral acids. If conversion is low, switch to Method B (Steglich/Coupling) rather than increasing heat.
Q: I see vigorous gas evolution when heating to 80°C. Is this the solvent boiling? A: Likely not. It is probably CO₂. If you are esterifying the 3-carboxylic acid variant, gas evolution suggests you are decarboxylating the substrate.
-
Diagnostic: Check TLC/LCMS. If you see a spot corresponding to 7-methylindole (MW 131.18), you have destroyed your carboxyl group.
-
Fix: Lower temperature to <30°C and use a chemical activator (EDC or HATU) to drive the reaction thermodynamically without thermal input.
Category B: Impurity Profile & Side Reactions
Q: The reaction mixture turned into a dark/black viscous oil. What happened? A: Acid-Catalyzed Polymerization. Indoles are acid-sensitive. The 7-methyl group is an electron donor (+I effect), making the indole double bond even more nucleophilic than unsubstituted indole.
-
Mechanism: The acid protonates the indole at C3. A second indole molecule attacks this electrophile, leading to dimers, trimers, and eventually "indole tars."
-
Fix: Eliminate strong Bronsted acids (H₂SO₄/HCl). Use Method B (Steglich) or Method C (TMS-Diazomethane) which operate under neutral or mild conditions.
Category C: Steric Hindrance[1][2]
Q: Why is the yield lower for 7-methylindole compared to simple indole? A: Peri-Strain (1,7-interaction). The methyl group at C7 sterically crowds the N1-H and affects the conformation of substituents at C3. This prevents the carboxylic acid from adopting the optimal planar geometry required for efficient nucleophilic attack by the alcohol.
-
Workaround: Use a smaller activating agent (e.g., Thionyl Chloride to form the acid chloride in situ at 0°C) before adding the alcohol, rather than relying on the bulky tetrahedral intermediate of a direct Fischer esterification.
Visualizing the Reaction Pathways
The following diagram illustrates the competing pathways dependent on temperature and acidity.
Caption: Figure 1. Thermal and acidic pathways.[1][2][3] High heat favors decarboxylation and polymerization (Red). Mild activation favors esterification (Green).
Optimized Experimental Protocols
Method A: Modified Fischer (Only for 3-Acetic Acid derivatives)
Use this only if the carboxylic acid is separated from the ring by a methylene group (Indole-CH₂-COOH), which reduces decarboxylation risk.
| Parameter | Specification | Notes |
| Temperature | 35°C - 40°C | Do NOT reflux. |
| Catalyst | Acetyl Chloride (5 mol%) | Generates anhydrous HCl in situ in MeOH. Milder than H₂SO₄. |
| Time | 12 - 24 Hours | Slower reaction prevents tar formation. |
Protocol:
-
Dissolve substrate in dry Methanol (0.1 M).
-
Cool to 0°C in an ice bath.
-
Dropwise add Acetyl Chloride (creates anhydrous HCl).
-
Remove ice bath and stir at 35°C (internal temp). Monitor by TLC.[1]
-
Quench: Pour into saturated NaHCO₃ (cold) to neutralize immediately.
Method B: Steglich Esterification (Recommended for 3-Carboxylic Acids)
This is the gold standard for 7-methylindole-3-carboxylic acid to avoid thermal degradation.
| Parameter | Specification | Notes |
| Temperature | 0°C to 23°C | Strictly room temperature or below. |
| Reagents | DCC (1.1 eq) + DMAP (0.1 eq) | Activates carboxyl group without acid. |
| Solvent | DCM or DMF | DMF helps solubilize the hindered substrate. |
Protocol:
-
Dissolve 7-methylindole-3-carboxylic acid (1.0 eq) in anhydrous DCM.
-
Add Alcohol (1.2 eq) and DMAP (0.1 eq).
-
Cool to 0°C .
-
Add DCC (1.1 eq) dissolved in DCM dropwise.
-
Stir at 0°C for 1 hour, then warm to 23°C overnight.
-
Workup: Filter off the DCU precipitate (white solid). Wash filtrate with dilute HCl (0.5N) to remove DMAP, then NaHCO₃.
References
-
Neises, B., & Steglich, W. (1978).[4] Simple Method for the Esterification of Carboxylic Acids. Angewandte Chemie International Edition, 17(7), 522-524. Link
-
Piers, E., et al. (2011).[5] The Decarboxylation of Ring-Substituted Indole-2(and 3)-Carboxylic Acids. Canadian Journal of Chemistry. (Discusses thermal instability of indole acids). Link
-
Ishii, H., et al. (1973). Fischer Indolization and Reaction of 7-Methylindole. Chemical & Pharmaceutical Bulletin, 21(7), 1481-1494. (Foundational work on 7-methylindole reactivity and steric effects). Link
-
Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (General mechanisms for acid-catalyzed polymerization of electron-rich heterocycles). Link
Sources
Technical Support Center: Handling the Moisture Sensitivity of Indole Acetate Esters
Welcome to the technical support center for indole acetate esters. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical guidance and troubleshooting support for handling these moisture-sensitive compounds. Our goal is to ensure the integrity and reproducibility of your experiments by providing a clear understanding of the chemical stability of indole acetate esters and best practices for their use.
Introduction: The Challenge of Instability
Indole-3-acetic acid (IAA) and its ester derivatives are a cornerstone of auxin research, playing a critical role in regulating plant growth and development. However, the ester linkage in these molecules introduces a susceptibility to hydrolysis, particularly in the presence of moisture, which can lead to the unintended formation of the parent carboxylic acid, indole-3-acetic acid. This degradation can significantly impact experimental outcomes by altering the concentration of the active compound and introducing a second, biologically active molecule. This guide provides a comprehensive overview of the factors affecting the stability of indole acetate esters and practical solutions to mitigate degradation.
Frequently Asked Questions (FAQs)
Here we address some of the most common questions regarding the handling and stability of indole acetate esters.
Q1: What are the primary factors that cause the degradation of indole acetate esters?
A1: The primary degradation pathway for indole acetate esters is hydrolysis of the ester bond, which is significantly influenced by pH, temperature, and exposure to light. The indole ring itself is also susceptible to oxidative degradation.[1][2][3]
Q2: How stable are indole acetate esters in aqueous solutions?
A2: Indole acetate esters are particularly unstable in aqueous solutions with an alkaline pH. Measurable hydrolysis can occur in just a few hours at a pH of 9 or above.[4] Stability is generally greater in neutral or slightly acidic aqueous solutions, although long-term storage in any aqueous environment is not recommended.
Q3: Are indole acetate esters sensitive to light?
A3: Yes, like many indole-containing compounds, indole acetate esters are sensitive to light.[5][6] Exposure to light, especially UV and blue wavelengths, can lead to photodegradation.[7] It is crucial to store both solid compounds and solutions protected from light.
Q4: What is the recommended way to store solid indole acetate esters?
A4: Solid indole acetate esters should be stored in a cool, dark, and dry environment.[3] A desiccator at room temperature or a refrigerator (2-8°C) are suitable options.[5] For long-term storage, storing in a freezer at -20°C or -80°C is recommended to minimize degradation from both moisture and temperature.[5]
Q5: Can I store indole acetate esters in common organic solvents like DMSO or ethanol?
A5: Yes, stock solutions in anhydrous (dry) dimethyl sulfoxide (DMSO) or absolute ethanol are the recommended methods for storing indole acetate esters. These solvents are less reactive towards the ester than water. However, it is crucial to use high-purity, anhydrous solvents and to protect the solutions from moisture. Even in these solvents, long-term storage should be at low temperatures (-20°C or -80°C).[8][9]
Troubleshooting Guide
This section provides a question-and-answer formatted guide to troubleshoot common problems encountered during experiments with indole acetate esters.
| Problem | Potential Cause | Troubleshooting Steps & Recommendations |
| Inconsistent or lower-than-expected biological activity in cell-based assays. | Hydrolysis of the ester: The active ester may have degraded to the less potent (for some assays) parent acid, IAA, in your stock solution or culture medium. | 1. Prepare fresh stock solutions: Do not use old stock solutions. Prepare fresh solutions from solid material for each set of experiments. 2. Check the pH of your media: If your culture medium is alkaline, the ester will hydrolyze rapidly. Consider buffering your medium to a neutral pH if your experimental system allows. 3. Minimize incubation time: If possible, reduce the time the ester is in the aqueous culture medium before analysis. 4. Run a control: Include a parallel experiment with a freshly prepared solution to compare against your current results. |
| Appearance of an unexpected peak in my HPLC or LC-MS analysis that co-elutes with an indole-3-acetic acid standard. | Hydrolysis of the ester: The unexpected peak is likely the hydrolysis product, indole-3-acetic acid. | 1. Confirm identity: Spike your sample with an indole-3-acetic acid standard to see if the peak area increases. 2. Review solution preparation and storage: Was the solution prepared in an aqueous buffer? Was the organic solvent anhydrous? Was the solution stored at room temperature or exposed to light? Refer to the recommended storage protocols. 3. Analyze a freshly prepared sample: Prepare a new solution from the solid ester and analyze it immediately to establish a baseline for purity. |
| My stock solution in DMSO has turned a yellow or brownish color. | Oxidative degradation: The indole ring is susceptible to oxidation, which can be accelerated by impurities in the solvent, exposure to air (oxygen), and light.[1] | 1. Use high-purity, anhydrous DMSO: Impurities and water can promote degradation.[8] 2. Store under an inert atmosphere: For long-term storage, flush the vial with an inert gas like argon or nitrogen before sealing. 3. Protect from light: Always store solutions in amber vials or wrapped in aluminum foil.[5][6][10] 4. Discard discolored solutions: A visible color change indicates significant degradation, and the solution should not be used for quantitative experiments. |
| I am seeing variable results after multiple freeze-thaw cycles of my stock solution. | Water absorption and degradation: DMSO is hygroscopic and can absorb moisture from the atmosphere each time the vial is opened. This water can then lead to hydrolysis of the ester, especially if the solution is allowed to sit at room temperature for extended periods. While some studies show many small molecules are stable to a limited number of freeze-thaw cycles in DMSO, the presence of moisture can be a confounding factor.[11][12] | 1. Aliquot your stock solution: Prepare small, single-use aliquots of your stock solution to avoid repeated freeze-thaw cycles of the main stock.[13] 2. Allow the vial to warm to room temperature before opening: This minimizes condensation of atmospheric moisture into the cold solution. 3. Use a fresh aliquot for each experiment: This is the best practice to ensure consistency. |
Experimental Protocols & Methodologies
Protocol 1: Preparation of a Concentrated Stock Solution of Indole Acetate Ester (10 mM in DMSO)
This protocol describes the preparation of a 10 mM stock solution of a representative indole acetate ester, methyl indole-3-acetate (MeIAA), in anhydrous DMSO.
Materials:
-
Methyl indole-3-acetate (FW: 189.21 g/mol )
-
Anhydrous Dimethyl Sulfoxide (DMSO)
-
Amber glass vials with PTFE-lined caps
-
Analytical balance
-
Calibrated micropipettes
-
Vortex mixer
-
Optional: Inert gas (argon or nitrogen)
Procedure:
-
Preparation: In a fume hood, weigh out 1.89 mg of methyl indole-3-acetate on an analytical balance.
-
Dissolution: Transfer the weighed compound to a clean, dry amber glass vial. Add 1.0 mL of anhydrous DMSO to the vial.
-
Mixing: Cap the vial securely and vortex until the solid is completely dissolved.
-
Storage:
-
Short-term (up to 1 week): Store the stock solution at 4°C, protected from light.
-
Long-term (months): For long-term storage, it is highly recommended to prepare single-use aliquots. Dispense the stock solution into smaller amber vials, flush with an inert gas (optional but recommended), cap tightly, and store at -20°C or -80°C.[5]
-
-
Handling: Before use, allow the frozen aliquots to thaw completely and reach room temperature before opening to prevent condensation.
Protocol 2: HPLC Method for Assessing Purity and Hydrolysis
This HPLC method can be used to separate an indole acetate ester from its hydrolysis product, indole-3-acetic acid.
Instrumentation and Conditions:
-
HPLC System: A standard HPLC system with a UV detector.
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-2 min: 30% B
-
2-15 min: 30% to 90% B
-
15-17 min: 90% B
-
17-18 min: 90% to 30% B
-
18-20 min: 30% B
-
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 280 nm.
-
Injection Volume: 10 µL.
Expected Results: The indole acetate ester will have a longer retention time than the more polar indole-3-acetic acid. By running standards for both compounds, you can identify and quantify the extent of hydrolysis in your sample.
Degradation Pathways and Stability Data
Hydrolysis of Indole Acetate Esters
The primary mechanism of degradation in the presence of moisture is the hydrolysis of the ester bond to yield indole-3-acetic acid and the corresponding alcohol. This reaction can be catalyzed by both acid and base, but is significantly more rapid under basic conditions.
Sources
- 1. Inactivity of Oxidation Products of Indole-3-acetic Acid on Ethylene Production in Mung Bean Hypocotyls - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. bioassaysys.com [bioassaysys.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Hydrolysis of Indole-3-Acetic Acid Esters Exposed to Mild Alkaline Conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. globalresearchchem.com [globalresearchchem.com]
- 6. explorechemssspace.quora.com [explorechemssspace.quora.com]
- 7. Enhancement of Indole-3-Acetic Acid Photodegradation by Vitamin B6 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Studies on repository compound stability in DMSO under various conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5 Tips for Handling Photosensitive Reagents - Labtag Blog [blog.labtag.com]
- 11. The effect of freeze/thaw cycles on the stability of compounds in DMSO - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
Validation & Comparative
A Comparative Guide to Ethyl 7-Methylindole-3-acetate and Methyl Indole-3-acetate for Advanced Research Applications
For researchers in plant biology, agriculture, and drug development, the selection of appropriate molecular tools is paramount. Indole-3-acetic acid (IAA), the principal native auxin, governs a vast array of developmental processes, but its utility in experimental systems can be limited by chemical instability. This has led to the widespread use of synthetic analogs. This guide provides an in-depth comparison of two such analogs: Methyl indole-3-acetate (MeIAA) and the less characterized Ethyl 7-Methylindole-3-acetate.
This document moves beyond a simple cataloging of properties. It is designed to provide a foundational understanding of the structural nuances that differentiate these molecules and to predict how these differences translate into biological activity, supported by available experimental data and established principles of auxin biology.
Structural and Physicochemical Distinctions
At their core, both molecules are esters of indole-3-acetic acid, a modification that typically renders the auxin inactive until the ester group is cleaved by endogenous esterases within the plant cell.[1][2] The critical distinctions lie in the esterifying alcohol (methanol vs. ethanol) and the presence of a methyl group at the C7 position of the indole ring in Ethyl 7-Methylindole-3-acetate.
| Property | Methyl Indole-3-acetate | Ethyl 7-Methylindole-3-acetate | Rationale for Significance |
| Molecular Formula | C₁₁H₁₁NO₂ | C₁₂H₁₃NO₂ | Affects molecular weight and elemental composition. |
| Molecular Weight | 189.21 g/mol | 217.26 g/mol (Predicted) | Influences diffusion rates and molar concentration calculations. |
| Structure | Indole ring with an acetate methyl ester at C3. | Indole ring with a methyl group at C7 and an acetate ethyl ester at C3. | The C7-methyl group and the ethyl ester are the key determinants of differential activity. |
| Predicted Lipophilicity (XLogP3) | ~1.7 | Higher than MeIAA (Predicted) | Increased lipophilicity from the additional methyl and ethyl groups may enhance membrane permeability. |
| Reactivity | Ester hydrolysis releases active IAA. | Ester hydrolysis releases active 7-Methyl-IAA. | The rate of hydrolysis and the intrinsic activity of the released acid determine the overall biological effect. |
Synthesis Considerations: A Chemist's Perspective
The synthesis of these analogs typically follows established routes for indole derivatization. Understanding the synthetic pathway is crucial for ensuring purity and for potential in-house production.
Methyl Indole-3-acetate Synthesis: A common and straightforward method is the Fischer indole synthesis or direct esterification of commercially available Indole-3-acetic acid with methanol under acidic conditions.
Ethyl 7-Methylindole-3-acetate Synthesis: The synthesis is more complex, requiring a starting material of 7-methylindole. A plausible route involves the reaction of 7-methylindole with an ethyl haloacetate (e.g., ethyl bromoacetate) in the presence of a base to achieve alkylation at the C3 position. The choice of base and solvent is critical to favor C3 alkylation over N1 alkylation.
The causality behind these choices lies in directing the reaction to the desired position. The C3 position of the indole ring is nucleophilic and prone to electrophilic substitution, which is exploited in these synthetic strategies.
The Canonical Auxin Signaling Pathway
To understand the activity of these analogs, we must first visualize the core auxin signaling pathway they are designed to modulate. Upon entering the cell and, for the esters, being hydrolyzed to their active acid forms, auxins act as a "molecular glue."
Caption: Workflow for the Arabidopsis root elongation assay.
Step-by-Step Methodology:
-
Seed Sterilization: Surface sterilize Arabidopsis thaliana (ecotype Col-0) seeds by washing in 70% ethanol for 1 minute, followed by 10 minutes in a 20% bleach solution containing 0.05% Triton X-100, and rinsing 4-5 times with sterile distilled water.
-
Plating and Stratification: Resuspend seeds in sterile 0.1% agar and plate onto square petri dishes containing 0.8% agar-solidified half-strength Murashige and Skoog (MS) medium. Seal the plates and stratify at 4°C in the dark for 2-4 days to synchronize germination.
-
Germination: Transfer plates to a growth chamber and orient them vertically to allow roots to grow along the agar surface. Maintain conditions of ~22°C with a 16-hour light/8-hour dark photoperiod.
-
Seedling Transfer: After 4-5 days, select seedlings with a primary root length of approximately 0.5-1.0 cm. Under sterile conditions, carefully transfer these seedlings to fresh treatment plates.
-
Treatment Plates: Prepare 1/2 MS agar plates supplemented with a range of concentrations of Ethyl 7-Methylindole-3-acetate and Methyl indole-3-acetate (e.g., 0, 10 nM, 50 nM, 100 nM, 500 nM, 1 µM, 10 µM). The compounds should be dissolved in a minimal amount of DMSO and then added to the molten agar. A DMSO-only plate must be included as a vehicle control.
-
Incubation: Return the vertically oriented plates to the growth chamber for an additional 5-7 days.
-
Data Acquisition: At the end of the incubation period, scan the plates at high resolution (e.g., 600 dpi).
-
Analysis: Use image analysis software (like ImageJ/Fiji) to measure the length of the primary root from the root-shoot junction to the tip. Calculate the percentage of root growth inhibition for each concentration relative to the average root growth on the control plates. Plot the results to generate dose-response curves and determine the IC₅₀ value (the concentration that causes 50% inhibition) for each compound.
Conclusion and Future Directions
While both Methyl indole-3-acetate and Ethyl 7-Methylindole-3-acetate function as pro-auxins, the structural modification at the C7 position of the latter suggests a distinct pharmacological profile. Based on structure-activity relationships, Ethyl 7-Methylindole-3-acetate is predicted to be a potent auxin analog , potentially exhibiting greater activity or a longer-lasting effect than MeIAA due to altered receptor affinity and metabolic stability of its active form, 7-Methyl-IAA.
The lack of direct comparative data highlights a clear research opportunity. A head-to-head comparison using standardized assays, such as the root elongation protocol detailed above, would provide invaluable quantitative data. Further investigation into the hydrolysis rates of these esters by specific plant esterases and binding affinity studies with the TIR1/AFB receptor complex would elucidate the precise mechanisms underlying their differential activities. For researchers seeking a potentially more potent or stable auxin analog for inducing strong auxin phenotypes, Ethyl 7-Methylindole-3-acetate represents a compelling candidate for investigation.
References
- Mockaitis, K. & Estelle, M. Auxin receptors and plant development: a new signaling paradigm. Annual Review of Cell and Developmental Biology28, 37-61 (2012).
- Lavy, M. & Estelle, M. Mechanisms of auxin signaling. Nature Reviews Molecular Cell Biology17, 675-686 (2016).
- Salehin, M., Bagchi, R. & Estelle, M. SCFTIR1/AFB-mediated auxin perception: a molecular view. Annual Review of Plant Biology66, 23-45 (2015).
- Zhao, Y. Auxin biosynthesis and its role in plant development. Annual Review of Plant Biology61, 49-64 (2010).
- Qin, G. et al. An Indole-3-Acetic Acid Carboxyl Methyltransferase Regulates Arabidopsis Leaf Development. The Plant Cell17, 2693–2704 (2005).
- Yang, Y. et al. IAMT1-mediated auxin methylation is required for differential growth in Arabidopsis. Proceedings of the National Academy of Sciences115, 684-689 (2018).
-
PubChem. Methyl indole-3-acetate. Available at: [Link]. (Accessed: 10th February 2026).
- Woodward, A. W. & Bartel, B. Auxin: regulation, action, and interaction. Annals of Botany95, 707-735 (2005).
- Ljung, K., Bhalerao, R. P. & Sandberg, G. Sites and homeostatic control of auxin biosynthesis in plants. Plant, Cell & Environment25, 145-155 (2002).
- Simon, S. & Petrášek, J. Why plants need more than one type of auxin. Plant Science180, 454-460 (2011).
- Bechtold, N. & Pelletier, G. In planta Agrobacterium mediated gene transfer by infiltration of adult Arabidopsis thaliana plants. Comptes Rendus de l'Académie des Sciences-Series III-Sciences de la Vie316, 1194-1199 (1993).
- Harrison, S. J., Mott, K. A. & Williams, D. G. A high-throughput method for the analysis of root growth. Plant and Soil333, 339-344 (2010).
- Yang, X., Lee, S., So, J.-H. & Lee, S. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis. Plant Physiology147, 1669-1681 (2008).
- Normanly, J. Auxin metabolism. Annual Review of Plant Physiology and Plant Molecular Biology48, 727-747 (1997).
- Estelle, M. The Auxin Receptor: A Simple Story. Journal of Experimental Botany57, 2377-2382 (2006).
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- 1. Inactive Methyl Indole-3-Acetic Acid Ester Can Be Hydrolyzed and Activated by Several Esterases Belonging to the AtMES Esterase Family of Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Characterization of Auxin Conjugates in Arabidopsis. Low Steady-State Levels of Indole-3-Acetyl-Aspartate, Indole-3-Acetyl-Glutamate, and Indole-3-Acetyl-Glucose - PMC [pmc.ncbi.nlm.nih.gov]
Introduction: The Vibrational Signature of a Key Indole Derivative
An In-Depth Guide to the Infrared (IR) Absorption Profile of Ethyl 7-Methylindole-3-acetate: A Comparative Spectral Analysis
Ethyl 7-Methylindole-3-acetate is a member of the indole family, a class of heterocyclic compounds of significant interest in medicinal chemistry and drug development. As with any synthesized compound, unambiguous structural confirmation is paramount. Infrared (IR) spectroscopy provides a rapid, non-destructive, and highly informative method for identifying the functional groups within a molecule, thereby offering a distinct "vibrational fingerprint."
This guide provides a comprehensive analysis of the expected IR absorption peaks for Ethyl 7-Methylindole-3-acetate. In the absence of a published experimental spectrum for this specific derivative, we will construct a detailed, predicted spectral profile grounded in the well-established principles of IR spectroscopy. To provide a robust analytical context, we will conduct a comparative analysis against its parent compound, Ethyl 1H-indole-3-acetate[1][2][3], and other relevant indole analogs. This comparative approach allows for a deeper understanding of how subtle structural modifications, such as the addition of a methyl group to the indole ring, influence the molecule's vibrational behavior.
Predicted IR Absorption Profile of Ethyl 7-Methylindole-3-acetate
The structure of Ethyl 7-Methylindole-3-acetate contains several key functional groups that give rise to characteristic absorption bands in the IR spectrum. By dissecting the molecule, we can predict the wavenumber ranges for its primary vibrational modes.
-
N-H Stretch (Indole Ring): The secondary amine within the indole ring is expected to produce a single, sharp to moderately broad absorption band in the region of 3400-3300 cm⁻¹ [4][5]. The precise position and broadness can be influenced by hydrogen bonding in the solid state. For indole itself, this peak is observed around 3406 cm⁻¹[4].
-
C-H Stretches (Aromatic and Aliphatic):
-
Aromatic C-H Stretch: The C-H bonds on the benzene and pyrrole portions of the indole ring will absorb at wavenumbers slightly higher than 3000 cm⁻¹. These peaks are typically of medium intensity and can be found in the 3100-3000 cm⁻¹ range[6].
-
Aliphatic C-H Stretch: The CH₃ and CH₂ groups of the ethyl ester and the methylene bridge will exhibit symmetric and asymmetric stretching vibrations just below 3000 cm⁻¹. These are expected in the 2980-2850 cm⁻¹ region and are usually strong and sharp[5][7].
-
-
C=O Stretch (Ester): This is one of the most prominent and diagnostic peaks in the spectrum. The carbonyl group of the saturated ethyl ester will produce a very strong and sharp absorption band. For aliphatic esters, this peak typically appears in the 1750-1735 cm⁻¹ range[5][6]. The spectrum for the closely related Ethyl Acetate shows this peak at 1752 cm⁻¹[6].
-
C=C Stretches (Aromatic Ring): The carbon-carbon double bonds within the indole ring system give rise to several medium-to-weak absorptions in the fingerprint region, typically between 1620-1450 cm⁻¹ [4][6].
-
C-O Stretches (Ester): The ester functionality will also display C-O stretching vibrations. These typically appear as two strong bands: an asymmetric stretch around 1300-1150 cm⁻¹ and a symmetric stretch around 1150-1000 cm⁻¹ [6][7].
-
C-H Bending (Aromatic Out-of-Plane): The substitution pattern on the benzene ring influences the strong out-of-plane (OOP) C-H bending vibrations that appear in the 900-680 cm⁻¹ region[6]. This region can be diagnostic for the substitution pattern.
Comparative Spectral Analysis: Pinpointing the Influence of the 7-Methyl Group
To understand the unique spectral features of Ethyl 7-Methylindole-3-acetate, it is instructive to compare its predicted spectrum with the known spectra of its close relatives.
Primary Comparison: Ethyl 7-Methylindole-3-acetate vs. Ethyl 1H-indole-3-acetate
The primary structural difference is the presence of a methyl group at the C7 position on the indole ring.
-
N-H and C=O Stretches: The frequencies of the N-H stretch and the highly localized C=O ester stretch are expected to be very similar for both compounds. The electronic effect of a methyl group at the 7-position is minimal on the distal ester group and the N-H bond. Experimental data for Ethyl 1H-indole-3-acetate shows a strong C=O absorption around 1730-1740 cm⁻¹, which is consistent with our prediction[1].
-
C-H Stretches: Both compounds will show aromatic C-H stretches (>3000 cm⁻¹) and aliphatic C-H stretches (<3000 cm⁻¹). The 7-methyl derivative will have an increased intensity in the aliphatic C-H stretching region due to the additional methyl group.
-
Aromatic C-H Bending (OOP): This is where the most noticeable difference may lie. The substitution pattern on the benzene ring of Ethyl 1H-indole-3-acetate is 1,2-disubstituted (ortho). The 7-methyl derivative is 1,2,3-trisubstituted. This change in substitution will alter the pattern of the strong C-H out-of-plane bending bands in the 900-700 cm⁻¹ region, providing a clear way to distinguish between the two compounds.
Broader Comparison: Ester vs. Carboxylic Acid (Indole-3-acetic acid)
Comparing the target compound with Indole-3-acetic acid (IAA) highlights the distinct signature of the ester versus the carboxylic acid.
-
O-H vs. N-H Region: IAA exhibits a very broad O-H stretching band from the carboxylic acid that typically spans from 3300-2500 cm⁻¹ and often overlaps with the C-H stretches[8]. This is in stark contrast to the relatively sharp N-H peak expected around 3350 cm⁻¹ for the ethyl ester derivative.
-
C=O Stretch: The carboxylic acid C=O stretch in IAA is found at a lower frequency (around 1701 cm⁻¹) compared to the ester C=O stretch (around 1740 cm⁻¹)[8]. This shift is due to the hydrogen bonding of the carboxylic acid dimer in the solid state.
Data Summary: Predicted and Comparative IR Peaks
| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) for Ethyl 7-Methylindole-3-acetate | Comparative Wavenumber (cm⁻¹) for Ethyl 1H-indole-3-acetate | Comparative Wavenumber (cm⁻¹) for Indole-3-acetic acid[8] |
| Indole N-H | Stretch | 3400 - 3300 (m, sh) | ~3400 (m, sh) | 3389 (m, sh) |
| Aromatic C-H | Stretch | 3100 - 3000 (m) | 3100 - 3000 (m) | 3127 - 2730 (broad) |
| Aliphatic C-H | Stretch | 2980 - 2850 (s) | 2980 - 2850 (s) | N/A |
| Ester C=O | Stretch | 1750 - 1735 (s, sh) | ~1735 (s, sh) | N/A |
| Carboxylic Acid C=O | Stretch | N/A | N/A | 1701 (s, sh) |
| Aromatic C=C | Stretch | 1620 - 1450 (m, v) | 1620 - 1450 (m, v) | ~1580 - 1450 (m, v) |
| Ester C-O | Stretch | 1300 - 1150 (s) | 1300 - 1150 (s) | N/A |
| Aromatic C-H | Bending (OOP) | Pattern indicative of 1,2,3-trisubstitution | Pattern indicative of 1,2-disubstitution | ~740 (s) |
(s = strong, m = medium, sh = sharp, v = variable)
Visualizing Key Molecular Vibrations
The following diagram illustrates the primary functional groups in Ethyl 7-Methylindole-3-acetate and the bonds associated with its most characteristic IR absorptions.
Caption: Key functional groups and their characteristic IR vibrational modes in Ethyl 7-Methylindole-3-acetate.
Experimental Protocol: Acquiring a High-Quality FT-IR Spectrum
This section provides a standardized protocol for obtaining the Fourier-Transform Infrared (FT-IR) spectrum of a solid sample like Ethyl 7-Methylindole-3-acetate using the potassium bromide (KBr) pellet method. This technique is based on the principle that alkali halides are transparent to infrared radiation in the typical analysis range (4000-400 cm⁻¹).
Instrumentation and Materials
-
FT-IR Spectrometer (e.g., Bruker Tensor 27, PerkinElmer Spectrum Two)
-
Potassium Bromide (KBr), spectroscopy grade, desiccated
-
Agate mortar and pestle
-
Pellet press with die set
-
Spatula and weighing paper
-
Heat lamp or oven for drying
-
Sample: Ethyl 7-Methylindole-3-acetate (crystalline solid)
Step-by-Step Methodology
-
Preparation of KBr: Gently grind approximately 200-300 mg of dry, spectroscopy-grade KBr in an agate mortar to a fine, consistent powder. Briefly heat under a lamp or in a 110°C oven to ensure it is completely free of adsorbed water, which would otherwise show a broad O-H absorption around 3450 cm⁻¹ and a bending mode near 1640 cm⁻¹.
-
Sample Preparation: Weigh approximately 1-2 mg of the Ethyl 7-Methylindole-3-acetate sample. The sample-to-KBr ratio should be roughly 1:100.
-
Mixing and Grinding: Add the weighed sample to the KBr in the mortar. Gently grind the mixture for 1-2 minutes until it is a homogenous, fine powder. Over-grinding can sometimes lead to changes in the crystal lattice and affect the spectrum.
-
Pellet Pressing:
-
Transfer a portion of the mixture (around 80-100 mg) into the pellet die.
-
Level the powder surface gently with a spatula.
-
Assemble the press and apply pressure (typically 7-10 tons) for 2-3 minutes. The applied pressure will cause the KBr to flow and form a transparent or translucent disc.
-
-
Spectrum Acquisition:
-
Carefully remove the KBr pellet from the die and place it in the spectrometer's sample holder.
-
First, acquire a background spectrum with an empty sample compartment. This is crucial to subtract the spectral contributions of atmospheric CO₂ and water vapor.
-
Acquire the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio, with a spectral resolution of 4 cm⁻¹.
-
-
Data Analysis: Process the resulting spectrum by performing a background subtraction. Identify the peak positions (wavenumber, cm⁻¹) and relative intensities of the absorption bands.
This self-validating protocol ensures that any observed peaks are attributable to the sample itself, as the KBr matrix is IR-transparent and the atmospheric contributions are digitally removed.
Conclusion
Infrared spectroscopy is an indispensable tool for the structural elucidation of synthetic compounds like Ethyl 7-Methylindole-3-acetate. By analyzing its constituent functional groups, a detailed IR absorption profile can be predicted. The most diagnostic peaks include the N-H stretch of the indole ring (~3350 cm⁻¹), the strong ester C=O stretch (~1740 cm⁻¹), and the complex C-O and aromatic stretching vibrations in the fingerprint region. A comparative analysis with its parent compound, Ethyl 1H-indole-3-acetate, reveals that while many spectral features are conserved, the out-of-plane C-H bending region can serve as a key differentiator due to the change in the aromatic substitution pattern. This guide provides researchers and drug development professionals with the foundational spectral knowledge to confidently identify and characterize this important indole derivative.
References
- ProQuest. (n.d.). Infrared Spectra of Indole Compounds.
-
Zhang, W., et al. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules, 24(7), 1379. doi:10.3390/molecules24071379. Available from: [Link]
- MDPI. (2019). Isonitrile-Derivatized Indole as an Infrared Probe for Hydrogen-Bonding Environments. Molecules.
-
National Center for Biotechnology Information. (n.d.). Ethyl 1H-indole-3-acetate. PubChem Compound Database. Retrieved from [Link]
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ResearchGate. (n.d.). FT-IR spectrum of control indole. Retrieved from [Link]
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ResearchGate. (n.d.). FTIR spectra of a 4-aq (1), indole (2), polyindole (3), and copolymer.... Retrieved from [Link]
-
SpectraBase. (n.d.). Indole-3-acetic acid, ethyl ester. Retrieved from [Link]
-
University of Colorado Boulder, Department of Chemistry. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-acetic acid, ethyl ester. NIST Chemistry WebBook. Retrieved from [Link]
-
University of California, Los Angeles. (n.d.). IR Absorption Table. WebSpectra. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). Methyl indole-3-acetate. PubChem Compound Database. Retrieved from [Link]
-
ResearchGate. (n.d.). IR spectra of indole-3-acetic acid in KBr. Retrieved from [Link]
-
SIELC Technologies. (2018). Indole-3-acetic acid ethyl ester. Retrieved from [Link]
-
Michigan State University, Department of Chemistry. (n.d.). Spectroscopy Tutorial: IR Chart. Retrieved from [Link]
-
Northern Illinois University, Department of Chemistry and Biochemistry. (n.d.). Typical IR Absorption Frequencies For Common Functional Groups. Retrieved from [Link]
-
NIST. (n.d.). 1H-Indole-3-carboxaldehyde, 7-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
NIST. (n.d.). Ethyl Acetate. NIST Chemistry WebBook. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). ethyl 2-[(2-methyl-1H-indol-3-yl)thio]acetate. PubChem Compound Database. Retrieved from [Link]
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- 4. researchgate.net [researchgate.net]
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- 8. researchgate.net [researchgate.net]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
